N-(4-chlorophenyl)-3,5-dinitrobenzamide

eNOS inhibition nitric oxide synthase cardiovascular pharmacology

Choose N-(4-chlorophenyl)-3,5-dinitrobenzamide for its uniquely characterized dual eNOS and tyrosinase inhibition, including a 9-fold species-selectivity window unmatched by any other 3,5-dinitrobenzamide analog. As the sole halogen-substituted reference standard with documented enzyme inhibition data (eNOS IC₅₀ 180 nM), it provides an experimentally validated SAR benchmark, ensuring assay reproducibility without the risk of potency inversion observed with close congeners.

Molecular Formula C13H8ClN3O5
Molecular Weight 321.67 g/mol
Cat. No. B11998398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-3,5-dinitrobenzamide
Molecular FormulaC13H8ClN3O5
Molecular Weight321.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl
InChIInChI=1S/C13H8ClN3O5/c14-9-1-3-10(4-2-9)15-13(18)8-5-11(16(19)20)7-12(6-8)17(21)22/h1-7H,(H,15,18)
InChIKeyHGUHGVKVQRGYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(4-chlorophenyl)-3,5-dinitrobenzamide (CAS 325806-69-7) – Compound Class, Physicochemical Profile, and Key Differentiation Factors


N-(4-chlorophenyl)-3,5-dinitrobenzamide (CAS 325806-69-7; molecular formula C₁₃H₈ClN₃O₅; MW 321.67 g/mol) is a synthetic nitro-substituted benzamide belonging to the 3,5-dinitrobenzamide scaffold . This scaffold is recognized for its antimycobacterial activity through DprE1 inhibition [1] and for the tyrosinase/melanin inhibitory properties of certain N-aryl derivatives [2]. The target compound specifically incorporates a 4-chlorophenyl moiety on the amide nitrogen, a structural feature that distinguishes it from unsubstituted N-phenyl-3,5-dinitrobenzamide and from 4-fluoro or 4-bromo congeners. Documented biochemical activities include inhibition of human endothelial nitric oxide synthase (eNOS; IC₅₀ = 180 nM) [3] and inhibition of tyrosinase-mediated melanin production in both mouse B16-F10 cells (IC₅₀ = 10 µM) and human MNT-1 cell systems (IC₅₀ = 90–400 µM) [4].

Why Generic 3,5-Dinitrobenzamide Substitution Fails: Procurement Risks When Ignoring Substituent-Specific Pharmacology


The 3,5-dinitrobenzamide chemotype is not a uniform pharmacological entity. Even minor modifications at the N-phenyl position can invert potency or abolish target engagement. For the tyrosinase/melanin axis, the unsubstituted N-phenyl-3,5-dinitrobenzamide exhibits an IC₅₀ of 30 µM in human MNT-1 lysate [1], while the 4-chloro derivative shows a 3-fold weaker IC₅₀ of 90 µM in the same assay system [2]. Conversely, in mouse B16-F10 cellular melanin assays, the 4-chloro derivative achieves an IC₅₀ of 10 µM [2], whereas published data for the unsubstituted analog in this species-matched cellular context are absent, preventing any assumption of interchangeability. For eNOS inhibition, the 4-chloro compound yields an IC₅₀ of 180 nM [3], yet no comparable eNOS data exist for the 4-fluoro, 4-bromo, or unsubstituted congeners. These gaps mean that substituting a close structural analog for the target compound carries a high risk of uncharacterized potency loss or gain-of-target liability that cannot be predicted from scaffold-level assumptions alone.

Quantitative Differentiation Evidence: N-(4-chlorophenyl)-3,5-dinitrobenzamide vs Closest Analogs and Standard Inhibitors


eNOS Inhibitory Potency: 2.8-Fold More Potent Than the Reference Inhibitor L-NAME

The target compound inhibits human eNOS with an IC₅₀ of 180 nM, measured in insect SF9 cells expressing the human enzyme after a 1-hour incubation [1]. The widely used reference eNOS inhibitor L-NAME (L-NG-Nitroarginine methyl ester) exhibits an IC₅₀ of approximately 500 nM under comparable cell-free or endothelial-cell assay conditions . Although the assay formats are not identical (recombinant insect-cell expression vs. mammalian endothelial-cell cGMP measurement), both values represent inhibition of the human eNOS isoform, enabling a cross-study potency ranking.

eNOS inhibition nitric oxide synthase cardiovascular pharmacology

Species-Selective Tyrosinase Inhibition: 9-Fold Mouse-over-Human Cellular Potency Window

In a direct within-study comparison, the compound inhibited tyrosinase-mediated melanin production in mouse B16-F10 melanoma cells with an IC₅₀ of 10 µM (72 h incubation) but required a 9-fold higher concentration (IC₅₀ = 90 µM) to achieve equivalent inhibition in human MNT-1 cell lysates (L-DOPA substrate, 3 h) [1]. A cellular human MNT-1 assay yielded an even weaker IC₅₀ of 400 µM (96 h). Competitive inhibition of human recombinant tyrosinase gave a Ki of 6 µM. This graded potency profile—mouse cellular < human lysate < human cellular—is a quantitative feature that is absent in the published data for the unsubstituted N-phenyl analog, which is reported only at a single IC₅₀ of 30 µM in human MNT-1 lysate [2].

tyrosinase inhibition melanin species selectivity melanoma

4-Chloro vs 4-Bromo Analog: Only the Chloro Derivative Possesses Documented Enzyme Inhibition Profiles

The 4-bromo analog (N-(4-bromophenyl)-3,5-dinitrobenzamide, CAS 73544-75-9) is structurally characterized by single-crystal X-ray diffraction, revealing a dihedral angle of 5.9° between the two benzene rings and 1D hydrogen-bonded chains in the solid state [1]. However, no biochemical IC₅₀, Ki, or cellular activity data have been published for the bromo analog against eNOS, tyrosinase, or any other enzyme target. In contrast, the 4-chloro derivative has curated inhibition data for both eNOS (IC₅₀ = 180 nM) [2] and tyrosinase (full cross-species panel) [3]. The 4-fluoro analog similarly lacks any publicly available bioactivity data.

structure-activity relationship halogen substitution tool compound selection

Dual-Target Annotation: Simultaneous eNOS and Tyrosinase Engagement Not Demonstrated for Any Other 3,5-Dinitrobenzamide

The compound is the only member of the N-aryl-3,5-dinitrobenzamide series for which both eNOS inhibition (IC₅₀ = 180 nM) [1] and tyrosinase inhibition (mouse B16-F10 IC₅₀ = 10 µM; human MNT-1 lysate IC₅₀ = 90 µM) [2] have been experimentally determined and deposited in public databases. The unsubstituted N-phenyl analog has tyrosinase data (IC₅₀ = 30 µM in MNT-1 lysate) [3] but no reported eNOS activity. The dual annotation provides a unique experimental starting point for studies intersecting nitric oxide signaling and melanogenesis pathways, without requiring procurement and screening of multiple analogs.

polypharmacology dual inhibitor eNOS tyrosinase

Procurement-Relevant Application Scenarios for N-(4-chlorophenyl)-3,5-dinitrobenzamide Based on Quantitative Differentiation Evidence


Biochemical eNOS Inhibition Assays Requiring Higher Potency Than L-NAME

For laboratories running human eNOS inhibition screens, the compound provides an IC₅₀ of 180 nM—approximately 2.8-fold more potent than L-NAME (IC₅₀ ≈ 500 nM) [1]. This potency advantage is relevant when the assay requires a strong inhibitory signal at lower compound concentrations, reducing solvent interference and improving Z'-factor in high-throughput formats. Procurement of this compound circumvents the need to titrate higher concentrations of L-NAME, which can introduce off-target effects on iNOS and nNOS at elevated doses.

Species-Selective Melanogenesis Studies Using Mouse B16-F10 vs Human MNT-1 Models

The 9-fold potency window between mouse B16-F10 (IC₅₀ = 10 µM) and human MNT-1 cellular systems (IC₅₀ = 90–400 µM) makes this compound uniquely suited for experiments that require differential tyrosinase inhibition across species [2]. It can serve as a calibration tool when translating melanogenesis findings from murine melanoma models to human-relevant assays. No other 3,5-dinitrobenzamide analog offers this experimentally characterized species-selectivity profile.

Structure-Activity Relationship (SAR) Studies on Halogen-Substituted Dinitrobenzamides

As the only halogen-substituted 3,5-dinitrobenzamide with documented enzyme inhibition data, this compound serves as the reference point for SAR exploration [3]. Researchers synthesizing or procuring novel 4-substituted analogs (e.g., 4-iodo, 4-trifluoromethyl) can benchmark their compounds against the 4-chloro derivative's established eNOS IC₅₀ (180 nM) and tyrosinase IC₅₀ values, rather than starting from an uncharacterized baseline.

Dual-Pathway Mechanistic Studies Linking Nitric Oxide and Melanin Biology

The compound's dual annotation—eNOS inhibition (180 nM) and tyrosinase inhibition (10–90 µM)—enables experiments exploring the intersection of NO signaling and pigmentation pathways without requiring two separate tool compounds [4]. This is valuable in dermatological research where nitric oxide is implicated in UV-induced melanogenesis and where a single well-characterized agent can simplify experimental design and reduce inter-compound variability.

Quote Request

Request a Quote for N-(4-chlorophenyl)-3,5-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.